

Ethyl 6-formylnicotinate: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 6-formylnicotinate

Cat. No.: B1339407

[Get Quote](#)

This guide provides an in-depth analysis of the physical, chemical, and spectroscopic properties of **Ethyl 6-formylnicotinate** (CAS No. 20857-31-2), a versatile heterocyclic building block. Designed for researchers, scientists, and drug development professionals, this document synthesizes known data with expert-driven predictions to offer practical insights into the handling, synthesis, and application of this valuable intermediate. While comprehensive experimental data for this specific molecule is not widely published, this guide leverages established chemical principles and data from structurally analogous compounds to provide a robust technical overview.

Molecular and Physicochemical Profile

Ethyl 6-formylnicotinate is a bifunctional molecule featuring a pyridine ring substituted with an ethyl ester at the 3-position and a formyl (aldehyde) group at the 6-position. This unique arrangement of electron-withdrawing groups on the pyridine core dictates its reactivity and utility in synthetic chemistry.

Table 1: Core Molecular Identifiers

Identifier	Value	Source
CAS Number	20857-31-2	[1] [2]
Molecular Formula	C ₉ H ₉ NO ₃	[1]
Molecular Weight	179.17 g/mol	[1]
Canonical SMILES	<chem>CCOC(=O)C1=CC=C(C=N1)C=O</chem>	

Predicted Physical Properties

Direct experimental data for the physical properties of **Ethyl 6-formylnicotinate** are scarce. However, we can extrapolate estimations from closely related analogs such as Ethyl nicotinate (the parent molecule), Ethyl 6-methylnicotinate, and Ethyl 6-chloronicotinate.

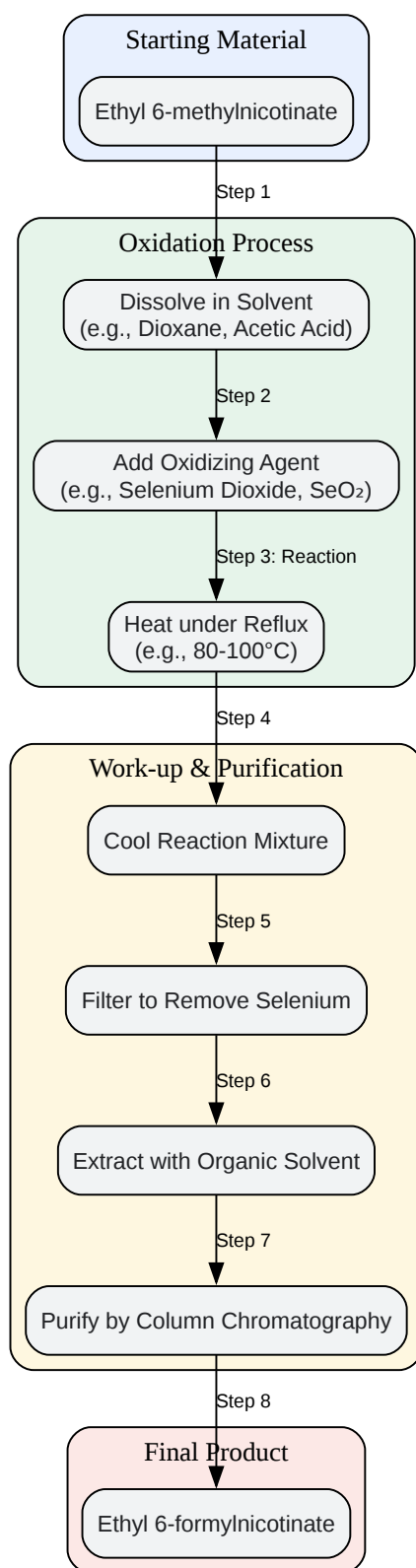
Table 2: Predicted and Analog-Derived Physical Properties

Property	Predicted Value / Observation	Rationale / Analog Data
Appearance	Colorless to pale yellow liquid or low-melting solid.	Ethyl nicotinate is a colorless to yellow liquid[3]. The presence of the aldehyde may impart a slight color.
Boiling Point	>230 °C (at 760 mmHg)	Higher than Ethyl nicotinate (223-225 °C) due to increased molecular weight and polarity from the formyl group[3][4]. Ethyl 6-methylnicotinate has a reported boiling point of 130 °C at 15 Torr[5].
Melting Point	< 30 °C	Likely a low-melting solid or liquid at room temperature. Ethyl 6-chloronicotinate has a melting point of 26-30 °C[6]. Ethyl nicotinate melts at 8-10 °C[4].
Solubility	Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Ethanol, Chloroform). Sparingly soluble in water.	Based on the properties of similar ethyl esters and aldehydes. Ethyl nicotinate is soluble in alcohol and has limited water solubility[3].
Storage	Store under an inert atmosphere at 2-8°C.	Recommended for aldehydes, which can be sensitive to oxidation. Vendor data for related compounds suggests similar storage conditions.

Proposed Synthetic Approach: Oxidation of Ethyl 6-methylnicotinate

A common and effective method for the introduction of a formyl group at the 6-position of a pyridine ring is the oxidation of a methyl group. This approach offers a reliable pathway to **Ethyl 6-formylnicotinate** from its readily available methyl analog.

Diagram 1: Proposed Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **Ethyl 6-formylnicotinate**.

Detailed Experimental Protocol (Proposed)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 6-methylnicotinate (1.0 eq.) in a suitable solvent such as dioxane or glacial acetic acid.
- **Addition of Oxidant:** To the stirred solution, add selenium dioxide (SeO_2 , 1.1 to 1.5 eq.) portion-wise. Causality Note: Selenium dioxide is a specific and effective oxidizing agent for converting benzylic-type methyl groups to aldehydes.
- **Reaction:** Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
- **Work-up:** Once the starting material is consumed, cool the reaction mixture to room temperature. The precipitated black selenium metal is removed by filtration through a pad of celite.
- **Extraction:** The filtrate is diluted with water and extracted several times with an organic solvent like ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure **Ethyl 6-formylnicotinate**.

Predicted Spectroscopic Analysis

No public spectra are available for **Ethyl 6-formylnicotinate**. The following predictions are based on standard spectroscopic principles and data from analogous structures.

Table 3: Predicted Spectroscopic Data

Technique	Predicted Key Features	Rationale
^1H NMR	δ ~10.1 ppm (s, 1H): Aldehyde proton (CHO). δ ~9.2 ppm (d, 1H): Aromatic proton at C2. δ ~8.4 ppm (dd, 1H): Aromatic proton at C4. δ ~7.8 ppm (d, 1H): Aromatic proton at C5. δ ~4.4 ppm (q, 2H): Methylene protons of the ethyl group (OCH_2CH_3). δ ~1.4 ppm (t, 3H): Methyl protons of the ethyl group (OCH_2CH_3).	The aldehyde proton is highly deshielded. Protons on the electron-deficient pyridine ring will appear downfield. The coupling patterns (doublets, doublet of doublets) arise from adjacent aromatic protons. The ethyl group shows a characteristic quartet and triplet pattern.
^{13}C NMR	δ ~192 ppm: Aldehyde carbonyl carbon (CHO). δ ~165 ppm: Ester carbonyl carbon ($\text{C}=\text{O}$). δ ~155-120 ppm: Aromatic carbons of the pyridine ring. δ ~62 ppm: Methylene carbon of the ethyl group (OCH_2). δ ~14 ppm: Methyl carbon of the ethyl group (CH_3).	Carbonyl carbons are significantly downfield. The aldehyde carbon is typically more downfield than the ester carbonyl. Pyridine ring carbons appear in the aromatic region.
IR Spectroscopy	~1720-1730 cm^{-1} (strong): Ester $\text{C}=\text{O}$ stretch. ~1700-1710 cm^{-1} (strong): Aldehyde $\text{C}=\text{O}$ stretch. ~2820 & 2720 cm^{-1} (medium): C-H stretches of the aldehyde (Fermi doublet). ~1600-1450 cm^{-1} : C=C and C=N stretching of the pyridine ring. ~1250-1100 cm^{-1} : C-O stretch of the ester.	The two distinct carbonyl groups will give rise to strong absorption bands. The aldehyde C-H stretches are characteristic and useful for identification.
Mass Spectrometry (EI)	Molecular Ion (M^+): m/z = 179. Key Fragments: m/z = 150 ($[\text{M}-\text{CHO}]^+$), m/z = 134 ($[\text{M}-$	The molecular ion peak should be clearly visible. Common fragmentation patterns include

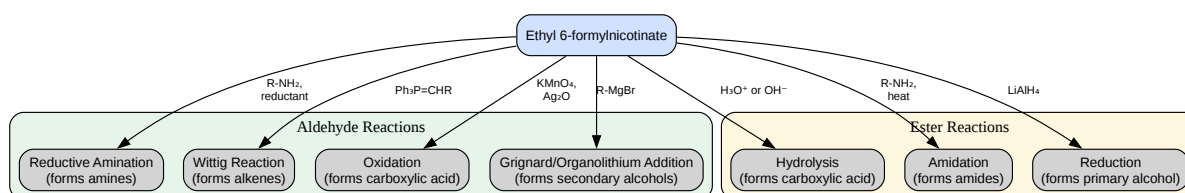
$\text{OC}_2\text{H}_5]^+$), $m/z = 106$ ($[\text{M}-\text{COOC}_2\text{H}_5]^+$).

the loss of the formyl radical, the ethoxy radical, and the entire ethyl ester group.

Chemical Reactivity and Applications in Drug Discovery

The dual functionality of **Ethyl 6-formylnicotinate** makes it a highly valuable intermediate for building complex molecular scaffolds.

Diagram 2: Reactivity and Synthetic Utility



[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **Ethyl 6-formylnicotinate**.

- **Aldehyde Functionality:** The formyl group is a versatile handle for a wide range of transformations. It can undergo reductive amination to introduce substituted amino-methyl groups, participate in Wittig reactions to form vinylpyridines, be oxidized to the corresponding carboxylic acid, or act as an electrophile for nucleophilic additions (e.g., Grignard reactions).
- **Ester Functionality:** The ethyl ester can be hydrolyzed to the carboxylic acid, which is a common pharmacophore in itself or can be used for further derivatization, such as amide bond formation. It can also be reduced to a primary alcohol.

- Applications in Medicinal Chemistry: Nicotinic acid and its derivatives are prevalent scaffolds in pharmaceuticals. **Ethyl 6-formylnicotinate** serves as a key starting material for synthesizing substituted pyridines, which are core components in drugs targeting a wide range of conditions. For example, the functional groups allow for the construction of fused heterocyclic systems, which are of great interest in the development of kinase inhibitors and other targeted therapies[7][8].

Handling and Safety Precautions

No specific safety data sheet (SDS) is available for **Ethyl 6-formylnicotinate**. The following precautions are based on the known hazards of similar aromatic aldehydes and esters.

- General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes[5].
- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
- Irritancy: Compounds of this class are often irritating to the skin, eyes, and respiratory system[4]. In case of contact, rinse immediately with plenty of water.
- Storage: Keep the container tightly closed and store in a cool, dry place, away from oxidizing agents, as recommended for aldehydes.

Conclusion

Ethyl 6-formylnicotinate is a strategic synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. While detailed experimental characterization is not widely available in the literature, its properties and reactivity can be reliably predicted based on fundamental chemical principles and data from analogous compounds. This guide provides a foundational understanding to enable researchers to confidently incorporate this versatile building block into their synthetic programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ethyl 6-formyl-5-nitronicotinate 95% | CAS: 2589531-65-5 | AChemBlock [achemblock.com]
- 2. N/A|Ethyl 6-formyl-5-methylnicotinate|BLD Pharm [bldpharm.com]
- 3. ethyl nicotinate, 614-18-6 [thegoodscentcompany.com]
- 4. 烟酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Ethyl 6-methylnicotinate [chembk.com]
- 6. Ethyl 6-chloronicotinate | C₈H₈ClNO₂ | CID 2799611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbino.com [nbino.com]
- 8. nbino.com [nbino.com]
- To cite this document: BenchChem. [Ethyl 6-formylnicotinate: A Technical Guide for Synthetic and Medicinal Chemists]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1339407#physical-and-chemical-properties-of-ethyl-6-formylnicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com